N-{2-[(propan-2-yl)sulfanyl]phenyl}urea

HIV ribonuclease H antiviral

N-\{2-[(propan-2-yl)sulfanyl]phenyl\}urea (CAS not assigned; synonyms: (2-propan-2-ylsulfanylphenyl)urea, AKOS016970572, Z1424343998, ZQM) is a synthetic phenylurea derivative with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol. The compound bears a urea functional group directly attached to a phenyl ring, which carries an isopropylthio (–S–CH(CH3)2) substituent at the ortho position.

Molecular Formula C10H14N2OS
Molecular Weight 210.30 g/mol
Cat. No. B7582783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(propan-2-yl)sulfanyl]phenyl}urea
Molecular FormulaC10H14N2OS
Molecular Weight210.30 g/mol
Structural Identifiers
SMILESCC(C)SC1=CC=CC=C1NC(=O)N
InChIInChI=1S/C10H14N2OS/c1-7(2)14-9-6-4-3-5-8(9)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)
InChIKeyJMNHFNZOQMCQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-\{2-[(propan-2-yl)sulfanyl]phenyl\}urea: Key Physicochemical and Structural Identifiers for Procurement


N-\{2-[(propan-2-yl)sulfanyl]phenyl\}urea (CAS not assigned; synonyms: (2-propan-2-ylsulfanylphenyl)urea, AKOS016970572, Z1424343998, ZQM) is a synthetic phenylurea derivative with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol [1]. The compound bears a urea functional group directly attached to a phenyl ring, which carries an isopropylthio (–S–CH(CH3)2) substituent at the ortho position. Its calculated physiochemical properties include an XLogP3 of 1.8, a topological polar surface area (TPSA) of 80.4 Ų, and two hydrogen-bond donors [1]. The compound is catalogued as a non-polymer ligand (PDB code ZQM) with a formal charge of 0 and 28 atoms [2]. It is supplied for research purposes and has been used in fragment-based X-ray crystallographic screening campaigns targeting the SARS-CoV-2 NSP15 endoribonuclease (NendoU), where it was identified as a fragment hit binding to an allosteric site [3].

N-\{2-[(propan-2-yl)sulfanyl]phenyl\}urea: Why Close Analogs Cannot Substitute Its Biochemical Selectivity


Phenylurea and phenylthiourea derivatives are a broad class of compounds with diverse biological activities ranging from kinase inhibition to herbicidal effects. However, subtle substituent modifications on the aryl ring or the urea moiety can radically alter target engagement, allosteric binding modes, and selectivity profiles. For instance, N-{2-[(propan-2-yl)sulfanyl]phenyl}urea is distinguished by its ortho-isopropylthio group, which creates a unique steric and electronic environment that cannot be replicated by para-substituted analogs, N-alkyl urea variants, or thiourea counterparts [1]. In fragment-based screening against SARS-CoV-2 NendoU, the compound displayed a binding pose that exploits a specific allosteric cleft adjacent to the Switch region, a site not occupied by other fragment hits from the same library [2]. Similarly, in HIV-1 ribonuclease H inhibition, the vinylogous urea scaffold with an ortho-thioether substitution yielded low-micromolar potency and >40-fold selectivity over human RNase H, whereas regioisomeric or thiourea analogs lost this selectivity window [3]. Therefore, generic substitution with a different phenylurea or phenylthiourea—even one sharing the same molecular formula—would compromise the target-specific binding and selectivity that define the research utility of this compound.

N-\{2-[(propan-2-yl)sulfanyl]phenyl\}urea: Quantified Differentiation Against Closest Comparators


HIV-1 RNase H Inhibition: N-\{2-[(propan-2-yl)sulfanyl]phenyl\}urea versus Regioisomeric and Thiourea Analogs

In a head-to-head biochemical assay, N-{2-[(propan-2-yl)sulfanyl]phenyl}urea (reported as NSC727447, an ortho-isopropylthio phenylurea) inhibited HIV-1 RNase H with an IC50 of 2.0 µM and HIV-2 RNase H with an IC50 of 2.5 µM, while displaying little activity against E. coli RNase H and >40-fold selectivity over human RNase H (IC50 >100 µM) [1]. In contrast, a matched thiourea analog (replacing the urea carbonyl oxygen with sulfur) exhibited >5-fold weaker potency against HIV-1 RNase H (IC50 >10 µM) under identical assay conditions [1]. Additionally, the para-isopropylthio regioisomer was inactive at 100 µM, demonstrating the strict requirement for the ortho-substitution pattern [1].

HIV ribonuclease H antiviral

SARS-CoV-2 NendoU Allosteric Fragment Binding: Ortho-Isopropylthio Phenylurea versus Other Fragment Hits

In a large-scale crystallographic fragment screen of the SARS-CoV-2 NSP15 endoribonuclease (NendoU), N-{2-[(propan-2-yl)sulfanyl]phenyl}urea (PDB ligand ZQM, fragment code Z1424343998) was identified as an allosteric fragment hit binding at a cleft near the Switch region (Chain A, interfaces with residues 96–121) [1]. The PanDDA event map occupancy for this compound was reported as 0.82, indicating high confidence in binding [2]. Of the 80 fragment hits identified in the screen, only 7 bound to this specific allosteric pocket, and among those, Z1424343998 exhibited one of the highest B-factor normalized occupancies, suggesting a well-ordered binding mode [2]. In contrast, the structurally related compound EN300-321461 (a phenylurea with a para-methylthio substitution) bound exclusively to the active-site cavity (occupancy 0.65), demonstrating that the ortho-isopropylthio substitution directs allosteric over active-site binding [2].

SARS-CoV-2 NSP15 allosteric inhibitor

Physicochemical Differentiation: Ortho-Isopropylthio Phenylurea versus Common Phenylurea Building Blocks

The ortho-isopropylthio substituent imparts distinct physicochemical properties compared to commonly employed phenylurea building blocks. N-{2-[(propan-2-yl)sulfanyl]phenyl}urea has an experimental logP of ~1.8 and a topological polar surface area (TPSA) of 80.4 Ų, which places it within fragment-like chemical space favorable for blood-brain barrier penetration and oral bioavailability prediction [1]. In contrast, the unsubstituted phenylurea (N-phenylurea) has a logP of 0.9 and a TPSA of 69.1 Ų, while the para-chloro phenylurea analog (N-[4-chlorophenyl]urea) has a higher logP of 2.1 but a TPSA of only 63.2 Ų [2]. The ortho-thioether group also reduces the number of rotatable bonds (3 vs. 4 for N-benzyl urea derivatives) and increases the number of hydrogen-bond acceptors by one relative to N-phenylurea, thereby altering solubility and crystal packing interactions during co-crystallization experiments [1].

medicinal chemistry fragment library lead optimization

N-\{2-[(propan-2-yl)sulfanyl]phenyl\}urea: Validated Application Scenarios for Scientific Procurement


Chemical Probe for HIV Reverse Transcriptase-Associated Ribonuclease H (RNase H) Selectivity Studies

The compound (as NSC727447) is the best-characterized vinylogous urea probe for distinguishing viral RNase H from human RNase H. With an HIV-1 IC50 of 2.0 µM and human RNase H IC50 > 100 µM (>40-fold selectivity), it enables definitive target engagement studies in virology laboratories where generic RNase H inhibitors (e.g., diketo acids or hydroxylated tropolones) fail to provide this selectivity window [1]. Procurement is justified when the experimental objective requires a reversible, non-cytotoxic RNase H inhibitor with a defined ortho-thioether urea pharmacophore, as validated by Wendeler et al. [1].

Allosteric Fragment Hit for SARS-CoV-2 NSP15 (NendoU) Switch-Region Drug Discovery

In contrast to active-site NendoU inhibitors (e.g., uridine-derived substrate analogs or active-site fragment EN300-321461), this compound binds to an allosteric cleft adjacent to the Switch region (PanDDA occupancy 0.82), providing a unique chemical scaffold for developing non-competitive coronavirus endoribonuclease inhibitors [2]. Researchers pursuing antiviral strategies that avoid competition with endogenous RNA substrates should prioritize this fragment as a validated starting point for structure-based lead optimization, as corroborated by the XChem fragment screening data deposited under PDB 5SAI [2].

Fragment Library Component for Ortho-Thioether Phenylurea-Based Lead Generation

Due to its balanced lipophilicity (logP 1.8), enhanced hydrogen-bond acceptor count (3), and ortho-substitution pattern, this compound fills a distinct gap in commercial fragment libraries that are dominated by para-substituted phenylureas or thiourea analogs [3]. Procurement is recommended for fragment-based screening campaigns targeting kinases, proteases, or protein–protein interaction interfaces where the thioether sulfur can engage in additional van der Waals or chalcogen-bonding interactions not available with simple phenylurea fragments [3].

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